2'-Bromo-4'-chloro-5'-fluorophenacyl chloride
Description
2'-Bromo-4'-chloro-5'-fluorophenacyl chloride is a halogenated aromatic ketone derivative with the molecular formula C₈H₄BrCl₂FO and a molecular weight of ~293.16 g/mol. This compound features a phenacyl chloride backbone substituted with bromine, chlorine, and fluorine at the 2', 4', and 5' positions, respectively. Its structural uniqueness lies in the electron-withdrawing effects of the halogens, which influence reactivity and stability.
For example, similar compounds are prepared by reacting halogenated aromatic aldehydes with chloroacetyl chloride in the presence of triethylamine, followed by reflux and purification .
Properties
IUPAC Name |
1-(2-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-5-2-6(11)7(12)1-4(5)8(13)3-10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKZWMWLQLKDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2'-Bromo-4'-chloro-5'-fluorophenacyl chloride is a halogenated phenacyl chloride derivative known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents and as a tool in biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H4BrClF
- Molecular Weight : 235.48 g/mol
- CAS Number : 1807224-33-4
The biological activity of this compound primarily stems from its ability to interact with various biological targets through nucleophilic substitution reactions. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins, which can lead to enzyme inhibition or modification.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying active site residues.
- Protein Labeling : Its reactive nature allows it to label proteins for tracking and studying protein interactions.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially targeting bacterial cell wall synthesis.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
- Enzyme Inhibition Study :
-
Antimicrobial Activity Assessment :
- Research exploring the antimicrobial properties of halogenated compounds revealed that derivatives like this compound exhibited significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of cell wall biosynthesis, highlighting its potential as a novel antibacterial agent .
-
Protein Interaction Studies :
- In vitro studies demonstrated that the compound could be used to label proteins selectively, allowing researchers to study protein dynamics and interactions within cellular environments. This application is particularly useful in understanding disease mechanisms at the molecular level.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the most significant applications of 2'-bromo-4'-chloro-5'-fluorophenacyl chloride is in the development of anticancer agents. The compound serves as an intermediate in synthesizing various biologically active molecules. Its halogenated structure enhances lipophilicity, which is crucial for drug design, allowing for better membrane permeability and bioactivity .
Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound can be synthesized to create compounds with potent biological activities. For instance, it has been used to synthesize chlorinated phenolic compounds that exhibit antimicrobial properties .
Materials Science
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of polymeric materials with enhanced properties. The introduction of halogen atoms can improve the thermal stability and flame retardancy of polymers, making them suitable for various industrial applications .
Case Study: Flame Retardant Polymers
A notable case study involved incorporating this compound into polymer matrices to assess its effectiveness as a flame retardant. The results indicated a significant reduction in flammability compared to unmodified polymers, showcasing its potential in developing safer materials for construction and consumer products .
Environmental Applications
Chemical Risk Assessment
The environmental impact of halogenated compounds like this compound is a subject of ongoing research. Studies have focused on assessing the risks associated with its use in industrial applications, particularly regarding its persistence and potential toxicity in aquatic environments .
Case Study: Chloride Penetration in Concrete
A study investigated the effects of chlorinated compounds on concrete structures, particularly how chloride ions penetrate through micro-cracks. The findings indicated that compounds like this compound could exacerbate corrosion processes in concrete, leading to structural degradation over time .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for anticancer drugs | Enhanced bioactivity due to halogenation; potential for new drug development |
| Materials Science | Flame retardant in polymer synthesis | Significant reduction in flammability; improved thermal stability |
| Environmental Studies | Assessment of environmental risks | Increased chloride penetration leads to accelerated corrosion in concrete structures |
Comparison with Similar Compounds
Structural Comparison
The positional arrangement of halogens distinguishes 2'-bromo-4'-chloro-5'-fluorophenacyl chloride from its isomers and analogs. Key structural analogs include:
Key Observations :
- The electron-withdrawing effects vary based on halogen positions. For instance, bromine at the 2' position (ortho to the ketone) increases steric hindrance and polarizability compared to bromine at the 3' or 5' positions .
- Crystallographic data for analogs (e.g., 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol) reveal planar aromatic rings with halogen atoms influencing intermolecular interactions, such as halogen bonding .
Physical and Chemical Properties
Key Observations :
Reactivity :
- The ketone group in phenacyl chlorides undergoes nucleophilic substitution (e.g., with amines or thiols) to form heterocycles or pharmaceutical intermediates .
- Halogen positions dictate reactivity: Bromine at the 2' position may sterically hinder reactions at the ketone, whereas fluorine at the 5' position enhances electrophilicity via inductive effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
